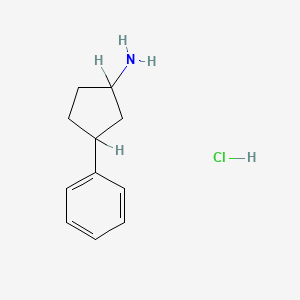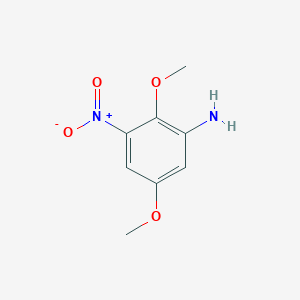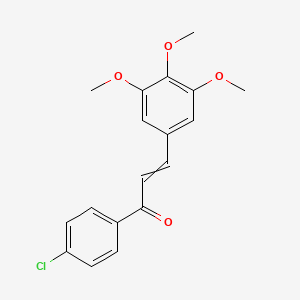
2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-
Overview
Description
2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-, commonly known as MMDA-3a, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of mental health. In recent years, there has been a growing interest in exploring the synthesis, mechanism of action, and physiological effects of MMDA-3a.
Mechanism of Action
The exact mechanism of action of MMDA-3a is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. It has been shown to increase the release of serotonin and dopamine, which are neurotransmitters that play a key role in regulating mood, emotion, and cognition.
Biochemical and Physiological Effects:
MMDA-3a has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons. MMDA-3a has also been shown to increase the levels of cAMP, which is a second messenger that plays a key role in regulating cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of studying MMDA-3a in the laboratory is that it has a relatively low toxicity profile compared to other psychoactive substances. This makes it a safer compound to work with and allows for more extensive studies to be conducted. However, one of the limitations of studying MMDA-3a is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on MMDA-3a. One area of interest is exploring its potential as a treatment for depression and anxiety in humans. Another area of interest is exploring its potential to enhance cognitive function and creativity. In addition, there is a need for further studies to better understand the mechanism of action of MMDA-3a and its potential therapeutic applications.
Scientific Research Applications
MMDA-3a has been studied for its potential therapeutic applications in the field of mental health. It has been shown to have antidepressant and anxiolytic effects in animal models, and there is growing interest in exploring its potential as a treatment for depression and anxiety in humans. MMDA-3a has also been studied for its potential to enhance cognitive function and creativity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAPXEUYWKSSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387098 | |
| Record name | 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57077-27-7 | |
| Record name | 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


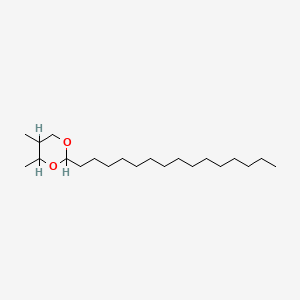

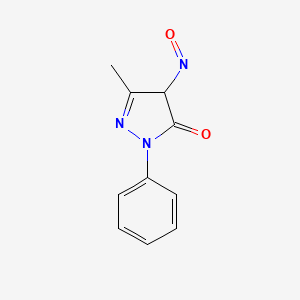
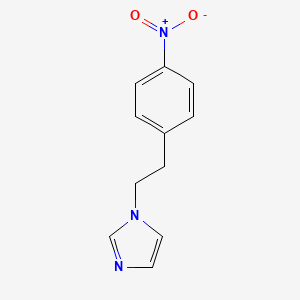




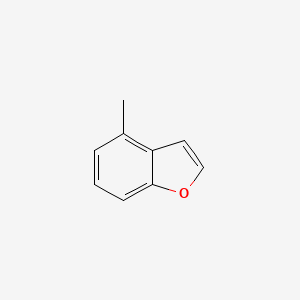
![2-[(E)-3-phenylprop-2-enyl]butanedioic acid](/img/structure/B3053876.png)

